![molecular formula C16H19NO2 B3298554 1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine CAS No. 897552-34-0](/img/structure/B3298554.png)
1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine
Overview
Description
“1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is defined by its molecular formula, C16H19NO2 . Unfortunately, the specific 2D or 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
“1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is a solid at room temperature . Its molecular weight is 257.33, and its molecular formula is C16H19NO2 .Scientific Research Applications
Anti-proliferative Agents
This compound has been used in the design and synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown potent anticancer activity against various human cancer cell lines .
EGFR-TK Inhibitors
The derivatives of this compound have been studied as promising EGFR-TK inhibitors . Some of these derivatives have shown significant inhibitory activity against EGFR-TK, with IC50 values comparable to known drugs like gefitinib .
HER3 and HER4 Inhibitors
Some derivatives of this compound have shown good activities against other EGFR family members, such as HER3 and HER4 . This makes them potential candidates for the development of new anticancer drugs .
Induction of Apoptosis
Certain derivatives of this compound have been found to induce the mitochondrial apoptotic pathway and increase the accumulation of reactive oxygen species (ROS) in cancer cells . This suggests their potential use in cancer therapy .
Molecular Docking Studies
This compound and its derivatives have been used in molecular docking studies to understand their interactions with target proteins . These studies can provide valuable insights into the design of more effective drugs .
Green Chemistry
The synthesis of certain derivatives of this compound involves an oxidative ring closure of a hydrazine intermediate . This process uses sodium hypochlorite as the oxidant and ethanol as the solvent, making it a clean, green approach .
Synthesis of Triazolopyridines
This compound has been used in the synthesis of [1,2,4]triazolo[4,3-a]pyridines , a class of compounds that have various biological activities and can be used as molecular chemosensors .
Proteomics Research
“1-[4-(Benzyloxy)-3-methoxyphenyl]ethan-1-amine” is sold as a biochemical for proteomics research . It can be used in various experiments to study protein function and interactions .
properties
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10,12H,11,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDWXGBJKWDINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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